molecular formula C14H18N2O3S B3999058 1-(benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide

1-(benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide

Cat. No.: B3999058
M. Wt: 294.37 g/mol
InChI Key: YSGRDNRIPMCECV-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a pyrrolidine ring, which is further substituted with a cyclopropyl group and a carboxamide group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-1-(phenylsulfonyl)prolinamide has been found to play a role in biochemical reactions, particularly in the cross-aldol reaction . It has been shown to promote high stereoselectivity in this reaction .

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-cyclopropyl-1-(phenylsulfonyl)prolinamide is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclopropyl-1-(phenylsulfonyl)prolinamide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-cyclopropyl-1-(phenylsulfonyl)prolinamide can vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

N-cyclopropyl-1-(phenylsulfonyl)prolinamide is involved in certain metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide typically involves the reaction of benzenesulfonyl chloride with N-cyclopropylpyrrolidine-2-carboxamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfinic acids or thiols.

    Substitution: The benzenesulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used in the presence of a base.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Benzenesulfinic acid or thiol derivatives.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonamides.

    N-cyclopropylpyrrolidine-2-carboxamide: The parent compound without the benzenesulfonyl group.

    Sulfonamides: A class of compounds with similar structural features and biological activities.

Uniqueness

1-(Benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide is unique due to the combination of the benzenesulfonyl group with the cyclopropyl-substituted pyrrolidine ring. This structural arrangement imparts specific chemical and biological properties that differentiate it from other sulfonamides and related compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14(15-11-8-9-11)13-7-4-10-16(13)20(18,19)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGRDNRIPMCECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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